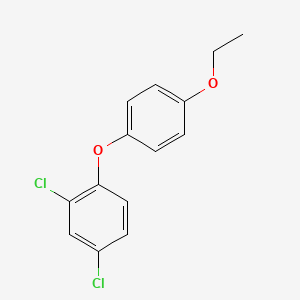![molecular formula C14H22S B14625657 Benzene, [(heptylthio)methyl]- CAS No. 58587-21-6](/img/structure/B14625657.png)
Benzene, [(heptylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(heptylthio)methyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a heptylthio group (a heptyl chain attached to a sulfur atom) and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene, [(heptylthio)methyl]- typically involves the introduction of the heptylthio group to the benzene ring through a substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a heptylthio chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, with careful control of temperature and catalyst concentration to ensure efficient production.
Types of Reactions:
Oxidation: Benzene, [(heptylthio)methyl]- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the benzene ring or the heptylthio group, potentially converting the sulfur atom to a thiol or the benzene ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents such as halogens, nitro groups, or alkyl groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and cyclohexane derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(heptylthio)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of benzene, [(heptylthio)methyl]- involves its interaction with molecular targets through its aromatic ring and heptylthio group. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. The heptylthio group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Toluene (methylbenzene): Similar structure but with a methyl group instead of a heptylthio group.
Ethylbenzene: Contains an ethyl group instead of a heptylthio group.
Phenylheptane: Similar heptyl chain but lacks the sulfur atom.
Uniqueness: Benzene, [(heptylthio)methyl]- is unique due to the presence of the heptylthio group, which imparts distinct chemical properties compared to other benzene derivatives.
Propriétés
Numéro CAS |
58587-21-6 |
|---|---|
Formule moléculaire |
C14H22S |
Poids moléculaire |
222.39 g/mol |
Nom IUPAC |
heptylsulfanylmethylbenzene |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |
Clé InChI |
ZLSIEZMUVPPKDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



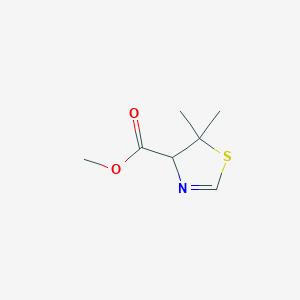
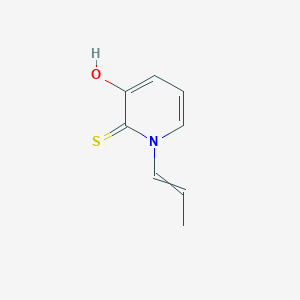
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
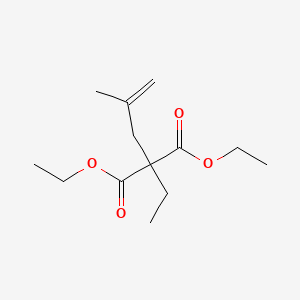

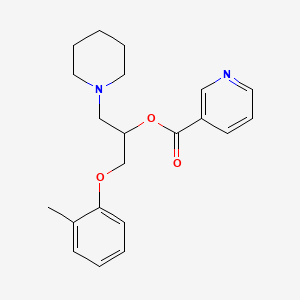
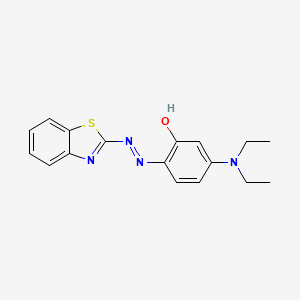
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
